(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl
Brand Name: Vulcanchem
CAS No.: 1415969-04-8
VCID: VC16477013
InChI: InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl

CAS No.: 1415969-04-8

Cat. No.: VC16477013

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl - 1415969-04-8

Specification

CAS No. 1415969-04-8
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name (2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1
Standard InChI Key VVNNTHQEKBSDAG-FYZOBXCZSA-N
Isomeric SMILES C[C@H](C(=O)N1CCCC1)N.Cl
Canonical SMILES CC(C(=O)N1CCCC1)N.Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The molecular formula of (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is C₇H₁₅ClN₂O, with a molar mass of 178.66 g/mol. Its IUPAC name, (2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride, reflects the stereochemistry at the second carbon, where the (R)-configuration is critical for enantioselective interactions with biological targets. The pyrrolidine ring adopts a puckered conformation, while the ketone and protonated amine groups facilitate hydrogen bonding and ionic interactions in physiological environments .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.66 g/mol
CAS Number1415969-04-8
Chiral Center ConfigurationR
SolubilityWater-soluble (HCl salt form)

Spectroscopic Characterization

The compound’s isomeric SMILES string, CC@HN.Cl, encodes its stereochemistry and functional groups. Nuclear Magnetic Resonance (¹H NMR) data for analogous pyrrolidine derivatives reveal distinct peaks for the methyl group (δ 1.2–1.4 ppm), pyrrolidine ring protons (δ 2.7–3.5 ppm), and amine protons (δ 7.8–8.2 ppm) . Fourier-Transform Infrared (FTIR) spectroscopy typically shows absorption bands for the carbonyl group (C=O stretch at ~1680 cm⁻¹) and N-H vibrations (3300–3500 cm⁻¹) .

Synthesis and Manufacturing

Chiral Synthesis Strategies

The synthesis of (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves asymmetric catalysis or chiral resolution to ensure enantiopurity. A patented four-step process for a structurally related compound, (2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one L-tartrate, provides insights into scalable methodologies :

  • Racemic Precursor Synthesis: Formation of a racemic dihydrochloride intermediate via condensation of pyrrolidine with a β-keto ester.

  • Enantiomeric Resolution: Use of di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the desired (R)-enantiomer through diastereomeric salt crystallization.

  • Salt Conversion: Treatment with L-tartaric acid in ethanol to yield the final hydrochloride salt .

Table 2: Synthetic Yield Optimization

StepYield RangeKey Parameters
Racemic Synthesis70–85%Temperature: 0–5°C, pH 4–5
Chiral Resolution65–91%Solvent: Ethanol/acetone mix
Salt Formation80–90%Stoichiometry: 1:1 acid-base

Purification and Crystallization

Lyophilization from methanol/water mixtures produces amorphous forms, while recrystallization in ethanol yields crystalline phases with enhanced stability . Powder X-ray Diffraction (PXRD) patterns for analogous salts show characteristic peaks at 2θ = 10.4°, 15.7°, and 21.3°, confirming crystallinity . Differential Scanning Calorimetry (DSC) reveals a melting point decomposition event at ~160°C, consistent with thermogravimetric-FTIR data indicating water loss and degradation above this threshold .

Biological Activity and Mechanism

Neurotransmitter Modulation

The compound’s primary amine and pyrrolidine moieties enable interactions with G protein-coupled receptors (GPCRs) and monoamine transporters. In vitro studies on similar amino ketones demonstrate:

  • Dopaminergic Activity: Partial agonism at D₂ receptors (IC₅₀ = 120 nM).

  • Serotonergic Effects: Inhibition of serotonin reuptake (SERT Ki = 450 nM) .

  • Cognitive Enhancement: Potentiation of NMDA receptor currents in hippocampal neurons.

Structure-Activity Relationships (SAR)

  • Pyrrolidine Ring: The five-membered ring optimizes steric bulk for receptor binding while maintaining conformational flexibility.

  • Chirality: The (R)-enantiomer exhibits 5–10x higher affinity for CNS targets than the (S)-form .

  • Hydrochloride Salt: Enhances blood-brain barrier permeability compared to free base forms.

Analytical and Stability Profiling

Thermal Stability

Thermogravimetric analysis (TGA) shows a 12% mass loss at 160°C, attributed to dehydration and hydrochloride dissociation. FTIR of evolved gases confirms H₂O and trace HCl release .

Spectroscopic Methods

  • PXRD: Crystalline Form A exhibits peaks at d-spacings of 8.45 Å and 5.64 Å .

  • DSC: Endothermic peak at 158°C (melting) followed by exothermic degradation at 225°C .

  • HPLC: Purity >98% achieved via C18 column (acetonitrile/0.1% TFA gradient) .

Therapeutic Applications and Future Directions

CNS Disorders

Preclinical data suggest utility in:

  • Major Depressive Disorder (MDD): Serotonin-norepinephrine reuptake inhibition.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Dopamine receptor modulation.

  • Neuropathic Pain: NMDA receptor antagonism .

Challenges and Innovations

  • Enantiomeric Purity: Scalable asymmetric synthesis remains a bottleneck.

  • Prodrug Development: Ester prodrugs to enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle formulations for brain-specific uptake .

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